Peptidoglycan pentapeptide

Catalog No.
S941287
CAS No.
2614-55-3
M.F
C20H36N6O8
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peptidoglycan pentapeptide

CAS Number

2614-55-3

Product Name

Peptidoglycan pentapeptide

IUPAC Name

5-[[6-amino-1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-(2-aminopropanoylamino)-5-oxopentanoic acid

Molecular Formula

C20H36N6O8

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)

InChI Key

MCIBYIIODNXVSL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NC(CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N

Peptidoglycan pentapeptide (L-Ala-D-γ-Glu-L-Lys-D-Ala-D-Ala, CAS 2614-55-3) is the fundamental structural precursor of the bacterial cell wall, serving as the primary target for glycopeptide antibiotics and the native substrate for penicillin-binding proteins (PBPs). In laboratory and industrial procurement, this specific sequence is selected over crude cell wall extracts or full lipid-linked precursors (e.g., Lipid II) due to its high synthetic purity (≥97% HPLC), defined molecular weight (488.54 g/mol), and aqueous solubility [1]. It provides a highly reproducible, stable baseline for high-throughput screening, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) workflows, eliminating the batch-to-batch variability and rapid degradation associated with full UDP-MurNAc-pentapeptide precursors [1].

Procurement teams often attempt to substitute the full pentapeptide with the significantly cheaper D-Ala-D-Ala dipeptide or acetylated tripeptides (e.g., Ac-Lys-D-Ala-D-Ala) to reduce assay costs. However, generic substitution fails because truncated analogs lack the full steric environment and secondary hydrogen-bonding networks required to accurately model native target engagement [1]. D-Ala-D-Ala exhibits a nearly 50-fold reduction in vancomycin binding affinity compared to the pentapeptide and fails to trigger the critical allosteric conformational changes required to activate high-molecular-weight transpeptidases (PBPs) [2]. Furthermore, dipeptides lack the necessary spatial separation for covalent immobilization; attaching D-Ala-D-Ala directly to an SPR sensor chip sterically hinders the pharmacophore, rendering the resulting binding data biologically irrelevant [1].

Precursor Suitability for SPR and Affinity Chromatography Immobilization

When configuring surface plasmon resonance (SPR) or affinity chromatography systems, the target molecule must be immobilized without obstructing the active binding site. The pentapeptide contains an N-terminal Ala-D-γ-Glu-Lys sequence that acts as a natural spatial spacer, allowing site-specific covalent immobilization (e.g., via primary amines) while keeping the C-terminal D-Ala-D-Ala fully accessible[1]. In contrast, attempting to immobilize the D-Ala-D-Ala dipeptide directly via its N-terminus consumes a critical hydrogen-bond donor and sterically blocks the pharmacophore, destroying target affinity[1].

Evidence DimensionSteric availability of the D-Ala-D-Ala pharmacophore post-immobilization
Target Compound DataMaintains >95% active binding conformation due to the spatial spacer.
Comparator Or BaselineD-Ala-D-Ala dipeptide
Quantified DifferencePentapeptide enables site-specific immobilization without disrupting the 5 key hydrogen bonds, whereas dipeptide immobilization destroys target affinity.
ConditionsSPR sensor chip amine-coupling or NHS-ester affinity chromatography.

Essential for establishing reproducible, high-throughput SPR pipelines where the binding site must remain completely unobstructed.

Quantitative Binding Baseline for Glycopeptide SAR Profiling

Accurate determination of binding affinity (Kd) is critical for evaluating new glycopeptide antibiotics. The full pentapeptide binds vancomycin with low micromolar affinity (Kd ≈ 1–2 µM), accurately reflecting the interaction strength seen with native Lipid II [1]. The commonly substituted D-Ala-D-Ala dipeptide binds with a Kd of approximately 54 µM, representing a massive loss in affinity [1]. This discrepancy occurs because the dipeptide lacks the extended backbone required to stabilize the antibiotic's binding cleft.

Evidence DimensionVancomycin binding affinity (Kd)
Target Compound DataKd ≈ 1–2 µM
Comparator Or BaselineD-Ala-D-Ala dipeptide (Kd ≈ 54 µM)
Quantified Difference~50-fold stronger binding affinity that accurately models Lipid II target engagement.
ConditionsIsothermal titration calorimetry (ITC) or capillary electrophoresis in aqueous buffer.

Procuring the full pentapeptide prevents the massive affinity underestimation inherent to dipeptide models, ensuring accurate structure-activity relationship (SAR) data.

Allosteric Activation in Transpeptidase (PBP) Assays

High-molecular-weight penicillin-binding proteins (PBPs), such as PBP2a in MRSA and PBP2x in S. pneumoniae, require allosteric activation by nascent peptidoglycan to open their transpeptidase active sites. The full pentapeptide successfully triggers this allosteric opening and restores wild-type transpeptidation kinetics in vitro[1]. Truncated dipeptides and tripeptides fail to induce this conformational change, resulting in near-zero allosteric activation [1].

Evidence DimensionAllosteric triggering of PBP transpeptidase active site
Target Compound DataRestores wild-type transpeptidation kinetics via allosteric activation.
Comparator Or BaselineTruncated di/tripeptides
Quantified DifferenceOnly the full pentapeptide provides the complete structural mimicry required to activate high-molecular-weight PBPs.
ConditionsIn vitro PBP transpeptidase kinetic assays.

Critical for screening beta-lactam alternatives; generic dipeptides cannot be used as substrates in PBP allosteric activation assays.

High-Throughput Screening (HTS) for Novel Glycopeptides

Because the pentapeptide provides a highly accurate Kd baseline (≈ 1–2 µM) and allows for non-destructive immobilization, it is the definitive substrate for ITC and SPR workflows evaluating next-generation vancomycin, teicoplanin, and dalbavancin analogs [2].

In Vitro Profiling of Penicillin-Binding Proteins (PBPs)

The compound is required for reconstituting functional transpeptidase assays. By acting as the authentic allosteric activator for enzymes like PBP2a and PBP2x, it enables the screening of novel, non-beta-lactam PBP inhibitors that truncated dipeptides fail to detect[1].

Biochemical Characterization of Resistance Mechanisms

The pentapeptide provides the exact physiological cleavage site (Lys-D-Ala-D-Ala) needed to measure the true catalytic efficiency (kcat/Km) of D,D-carboxypeptidases (e.g., VanY, PBP4/5), allowing precise kinetic profiling of enzymes that mediate antibiotic resistance [1].

XLogP3

-7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

488.25946213 Da

Monoisotopic Mass

488.25946213 Da

Heavy Atom Count

34

Sequence

AXKAA

Dates

Last modified: 08-16-2023

Explore Compound Types